molecular formula C10H5ClO4 B2436251 7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid CAS No. 1596904-56-1

7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid

Cat. No.: B2436251
CAS No.: 1596904-56-1
M. Wt: 224.6
InChI Key: FDZURHDSSZVLJF-UHFFFAOYSA-N
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Description

7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by a chloro-substituted isochromene ring system, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid typically involves the chlorination of isochromene derivatives followed by oxidation and carboxylation steps. A common synthetic route includes:

    Chlorination: Isochromene is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Oxidation: The chlorinated intermediate is then oxidized using agents like potassium permanganate or chromium trioxide to form the oxo group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more complex derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation Products: Higher oxidation state derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Serves as a precursor in the synthesis of heterocyclic compounds.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting various diseases.

Industry:

  • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid depends on its interaction with molecular targets. It can act by:

    Inhibiting enzymes: Binding to active sites and altering enzyme activity.

    Modulating receptors: Interacting with cellular receptors to influence signaling pathways.

    Disrupting cellular processes: Affecting cell division, apoptosis, or other critical cellular functions.

Comparison with Similar Compounds

  • 7-Chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
  • 7-Chloro-1-oxoisochromene-3-carboxylic acid

Comparison:

  • Structural Differences: Variations in substituents and functional groups.
  • Chemical Behavior: Differences in reactivity and stability.
  • Applications: Unique applications based on specific chemical properties.

7-Chloro-1-oxo-1H-isochromene-3-carboxylic acid stands out due to its specific chloro and oxo functionalities, which confer unique reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

7-chloro-1-oxoisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZURHDSSZVLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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